molecular formula C15H18O3 B7830851 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B7830851
M. Wt: 246.30 g/mol
InChI Key: YAJRMRIRBSFBPE-UHFFFAOYSA-N
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Description

6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-6-15(7-5-10)9-13(17)12-8-11(16)2-3-14(12)18-15/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJRMRIRBSFBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one typically involves a multi-step organic reaction. One common method includes the use of a precursor such as 4-methyl-2H-chromene-2-one, which undergoes nucleophilic substitution reactions with a suitable reagent to introduce the hydroxyl group at the 6-position. The reaction conditions generally require controlled temperatures and the use of a solvent like ethanol to facilitate the reactions.

Industrial Production Methods On an industrial scale, the production of this compound requires optimization for cost-effectiveness and scalability. This often involves catalytic processes to enhance yield and selectivity, as well as the use of continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions 6-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

  • Reduction: The chromene unit can undergo reduction to form a dihydrochromene derivative.

  • Substitution: Substituents can be introduced at different positions on the chromene or cyclohexanone units through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Typical reagents for these reactions include:

  • Oxidizing agents like potassium permanganate for oxidation reactions.

  • Reducing agents such as sodium borohydride for reduction reactions.

  • Halogenating agents for substitution reactions, often conducted under reflux conditions to ensure complete reaction.

Major Products The major products of these reactions can vary depending on the reagents and conditions used but generally include oxidized or reduced derivatives, as well as various substituted analogs of the parent compound.

Scientific Research Applications

6-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one has a wide range of applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: Applied in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is largely dependent on its interaction with molecular targets. It is believed to exert its effects through:

  • Interaction with specific enzymes, leading to inhibition or activation.

  • Binding to cellular receptors, influencing signal transduction pathways.

  • Modulation of gene expression, impacting cellular functions.

Comparison with Similar Compounds

Compared to other spiro compounds, 6-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one stands out due to its specific structural features that confer unique reactivity and biological activity. Similar compounds include:

  • Spiro[chromene-2,1'-cyclohexan]-4(3H)-one

  • 4-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

  • 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

These related compounds often share similar properties but differ in their substituent groups and specific applications.

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